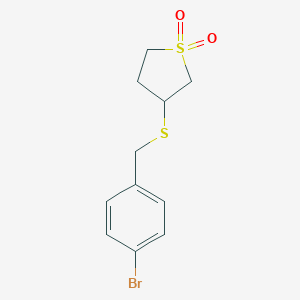
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiol-reactive compound that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide involves its ability to react with thiol groups in proteins, including PTPs. This reaction leads to the formation of a covalent bond between the compound and the protein, which inhibits its activity. This inhibition of PTPs has been shown to have a variety of downstream effects on cellular signaling pathways, which can ultimately lead to changes in cell behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide are varied and depend on the specific protein targets that are inhibited. However, in general, inhibition of PTPs has been shown to have anti-proliferative effects on cancer cells, anti-inflammatory effects in autoimmune disorders, and anti-diabetic effects in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One advantage of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide is its specificity for PTPs. This allows for targeted inhibition of specific signaling pathways, which can be useful in understanding the role of these pathways in disease. However, one limitation of this compound is its reactivity with thiol groups in proteins, which can lead to non-specific inhibition of other proteins in addition to the intended target.
Future Directions
There are numerous future directions for research on 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide. One area of interest is the development of more specific inhibitors of PTPs, which would minimize non-specific inhibition of other proteins. Another area of interest is the development of delivery methods for this compound, which would allow for targeted inhibition of PTPs in specific tissues or organs. Additionally, further research is needed to fully understand the downstream effects of PTP inhibition and to identify potential therapeutic targets for diseases such as cancer, diabetes, and autoimmune disorders.
Synthesis Methods
The synthesis of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide involves the reaction of 4-bromobenzyl chloride with sodium hydrosulfide in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to produce the final compound. This synthesis method has been well-established and has been used in numerous studies.
Scientific Research Applications
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cellular signaling pathways. Inhibition of PTPs has been implicated in the treatment of a variety of diseases, including cancer, diabetes, and autoimmune disorders.
properties
Product Name |
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide |
|---|---|
Molecular Formula |
C11H13BrO2S2 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H13BrO2S2/c12-10-3-1-9(2-4-10)7-15-11-5-6-16(13,14)8-11/h1-4,11H,5-8H2 |
InChI Key |
YKFPUSLVOYDVOP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1SCC2=CC=C(C=C2)Br |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299296.png)
![Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B299298.png)
![N-[3-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299299.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299301.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299303.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B299307.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299311.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![N-(3,4-dimethoxyphenyl)-4-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B299313.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)